molecular formula C12H9Cl2N3O2 B2389442 2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1396854-68-4

2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2389442
CAS No.: 1396854-68-4
M. Wt: 298.12
InChI Key: OLGKRIRZHOILEO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions and a methoxypyrimidinyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-methoxypyrimidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 2-methoxypyrimidine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of herbicides and pesticides.

    Biological Studies: It serves as a tool compound in biological studies to investigate its effects on various biological pathways.

    Material Science: The compound can be used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Similar structure but lacks the methoxypyrimidinyl group.

    2,4-Dichloro-N-(pyrimidin-5-yl)benzamide: Similar structure but lacks the methoxy group on the pyrimidine ring.

    2,4-Dichloro-N-(2-methylpyrimidin-5-yl)benzamide: Similar structure but has a methyl group instead of a methoxy group on the pyrimidine ring.

Uniqueness

2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to the presence of both chlorine atoms on the benzene ring and the methoxypyrimidinyl group. This combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2/c1-19-12-15-5-8(6-16-12)17-11(18)9-3-2-7(13)4-10(9)14/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGKRIRZHOILEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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